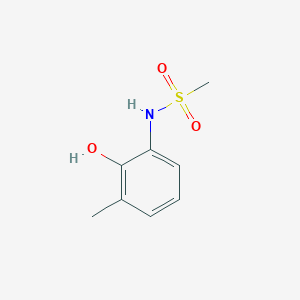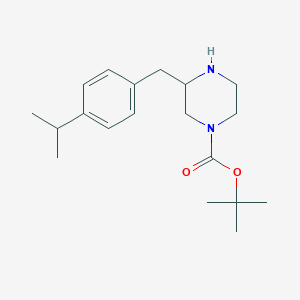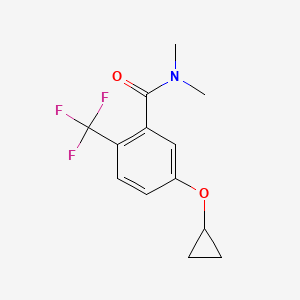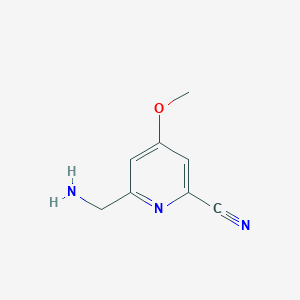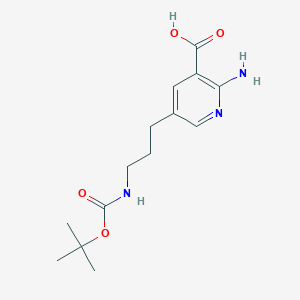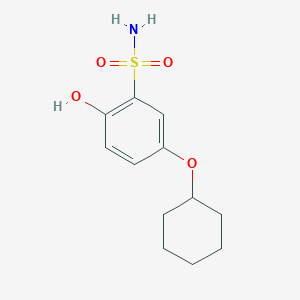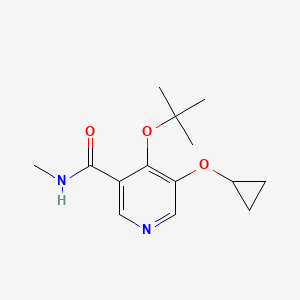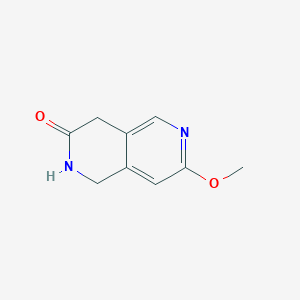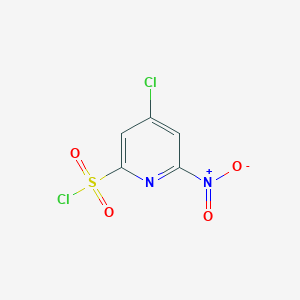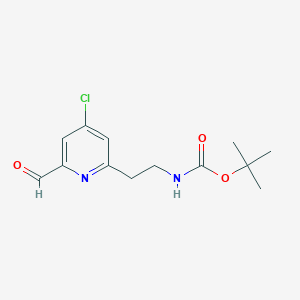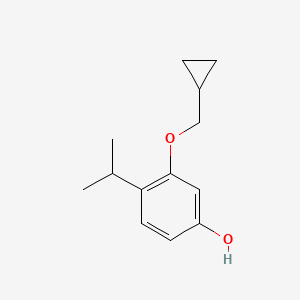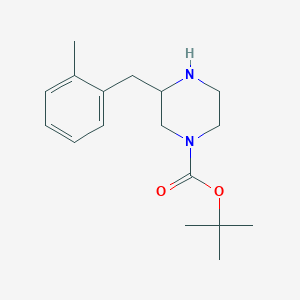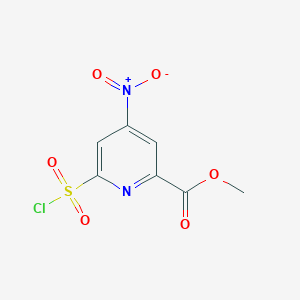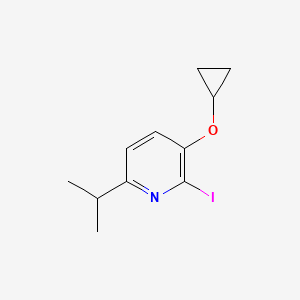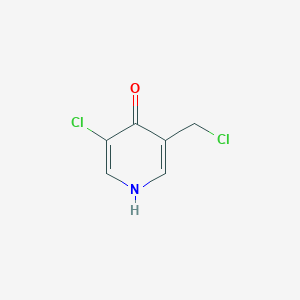
3-Chloro-5-(chloromethyl)pyridin-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(chloromethyl)pyridin-4-OL is a chemical compound with the molecular formula C6H5Cl2NO It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(chloromethyl)pyridin-4-OL typically involves the chlorination of pyridine derivatives. One common method is the reaction of 3-chloro-4-hydroxypyridine with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5-(chloromethyl)pyridin-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atoms, resulting in the formation of less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or alkyl halides are used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine ketones, while substitution reactions can produce a variety of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-5-(chloromethyl)pyridin-4-OL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-(chloromethyl)pyridin-4-OL involves its interaction with various molecular targets. The chlorine atoms and hydroxyl group play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition or activation of specific biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-4-hydroxypyridine: Similar in structure but lacks the chloromethyl group.
5-Chloro-2-methylpyridine: Contains a methyl group instead of a hydroxyl group.
2,3,6-Trichloropyridine: Contains additional chlorine atoms.
Uniqueness
3-Chloro-5-(chloromethyl)pyridin-4-OL is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate for various chemical syntheses and applications.
Propiedades
Fórmula molecular |
C6H5Cl2NO |
|---|---|
Peso molecular |
178.01 g/mol |
Nombre IUPAC |
3-chloro-5-(chloromethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C6H5Cl2NO/c7-1-4-2-9-3-5(8)6(4)10/h2-3H,1H2,(H,9,10) |
Clave InChI |
CTHWDEIQMOAKQV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)C(=CN1)Cl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


